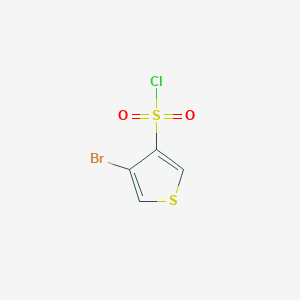

4-bromothiophene-3-sulfonyl Chloride

Descripción

Propiedades

IUPAC Name |

4-bromothiophene-3-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrClO2S2/c5-3-1-9-2-4(3)10(6,7)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQOPBRYPDVISQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CS1)Br)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BrClO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40383283 | |

| Record name | 4-bromothiophene-3-sulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111283-90-0 | |

| Record name | 4-bromothiophene-3-sulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 4-Bromothiophene-3-Sulfonyl Chloride in Medicinal Chemistry

Part 1: Executive Summary & Core Identity

4-Bromothiophene-3-sulfonyl chloride is a high-value heterocyclic building block used primarily in the synthesis of sulfonamide-based pharmacophores. Its structural uniqueness lies in the ortho-positioning of a reactive sulfonyl chloride group and a bromo-substituent on the thiophene ring. This dual functionality allows for divergent synthetic pathways: nucleophilic attack at the sulfur center and palladium-catalyzed cross-coupling at the carbon-bromine bond.

Chemical Identity Table

| Property | Specification |

| CAS Number | 111283-90-0 |

| IUPAC Name | 4-Bromothiophene-3-sulfonyl chloride |

| Molecular Formula | C₄H₂BrClO₂S₂ |

| Molecular Weight | 261.54 g/mol |

| Appearance | Off-white to light brown solid (low melting point) |

| Solubility | Soluble in DCM, THF, EtOAc; reacts with water/alcohols |

| Storage | 2–8°C, under inert atmosphere (Argon/Nitrogen), moisture-sensitive |

Part 2: Synthetic Pathways & Production Logic

The Regioselectivity Challenge

A critical insight for researchers is that direct chlorosulfonation of 3-bromothiophene fails to yield this specific isomer. Electrophilic aromatic substitution (SEAr) on 3-bromothiophene occurs predominantly at the α-position (C2), yielding 3-bromothiophene-2-sulfonyl chloride.

To access the 3,4-substitution pattern (β,β-disubstitution), a Lithium-Halogen Exchange (Li-X) strategy starting from 3,4-dibromothiophene is the industry-standard protocol. This method leverages the kinetic control of organolithium reagents to selectively functionalize the ring.

Validated Synthesis Protocol

Precursor: 3,4-Dibromothiophene Reagents: n-Butyllithium (n-BuLi), Sulfur Dioxide (SO₂), N-Chlorosuccinimide (NCS) or Sulfuryl Chloride (SO₂Cl₂).

Step-by-Step Methodology:

-

Cryogenic Lithiation: Dissolve 3,4-dibromothiophene in anhydrous THF. Cool to -78°C .[1][2][3] Slowly add n-BuLi (1.05 equiv).

-

Sulfinylation: Cannulate the lithiated solution into a pre-cooled solution of excess anhydrous SO₂ (or bubble SO₂ gas).

-

Outcome: Formation of lithium 4-bromothiophene-3-sulfinate.

-

-

Oxidative Chlorination: Warm the sulfinate salt to 0°C. Treat with NCS (N-chlorosuccinimide) or SO₂Cl₂ in DCM/water biphasic mixture (or anhydrous conditions if using NCS/HCl).

-

Result: Conversion of the sulfinate to the sulfonyl chloride.[4]

-

Visualization: Synthesis Pathway

Figure 1: Selective synthesis of 4-bromothiophene-3-sulfonyl chloride via Li-X exchange versus the failed direct chlorosulfonation route.

Part 3: Chemical Reactivity & Functionalization

This molecule is a "linchpin" scaffold because it allows for orthogonal functionalization . You can modify the sulfonyl end without disturbing the aryl bromide, and vice versa, provided the correct order of operations is followed.

Sulfonamide Formation (Nucleophilic Substitution)

The sulfonyl chloride moiety is highly electrophilic.

-

Reaction: R-NH₂ + Ar-SO₂Cl → Ar-SO₂NH-R

-

Standard Conditions: DCM or THF, 1.1 eq Amine, 1.2 eq Base (Pyridine or DIPEA), 0°C to RT.

-

Critical Note: If the amine is valuable/scarce, use the "Schotten-Baumann" conditions (biphasic DCM/aq. Na₂CO₃) to suppress hydrolysis of the chloride.

Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

Once the sulfonamide bond is formed, the C-Br bond becomes the focal point for increasing molecular complexity.

-

Reaction: Ar-Br + R-B(OH)₂ → Ar-R

-

Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄ are effective due to the electron-withdrawing nature of the sulfonamide group, which activates the C-Br bond towards oxidative addition.

-

Order of Operations: Always form the sulfonamide first. The sulfonyl chloride is too unstable to survive standard Suzuki coupling conditions (aqueous base, heat).

Visualization: Divergent Reactivity

Figure 2: The mandatory sequential workflow: Sulfonamide formation must precede metal-catalyzed cross-coupling to ensure scaffold stability.

Part 4: Applications in Drug Discovery

The 4-bromothiophene-3-sulfonyl moiety serves as a bioisostere for phenyl-sulfonamides, often improving metabolic stability or selectivity profiles.

-

Fragment-Based Drug Discovery (FBDD): The molecule acts as a core fragment. The bromine atom allows for rapid library expansion via automated cross-coupling.

-

GPCR Modulators: Thiophene sulfonamides are frequent hits in screens for β3-adrenergic receptor agonists and antagonists. The 3,4-substitution pattern mimics the spatial arrangement of 1,3-disubstituted benzenes but with different electronic properties (thiophene is electron-rich).

-

Kinase Inhibitors: Used to tether the pharmacophore to the hinge-binding region or the solvent-exposed front.

Part 5: Safety & Handling Protocols

-

Hydrolysis Hazard: Reacts violently with water to form HCl and 4-bromothiophene-3-sulfonic acid.

-

Corrosivity: Causes severe skin burns and eye damage (Category 1B).

-

Decontamination: Neutralize spills with dilute sodium bicarbonate solution or 1M NaOH. Do not use water directly on the neat chemical.

References

-

Synthesis of Thiophene Sulfonyl Chlorides via Lithiation: Source:Journal of Organic Chemistry, "Regioselective Synthesis of Substituted Thiophenes."

-

Suzuki Coupling on Thiophene Sulfonamides: Source:Tetrahedron Letters, "Palladium-catalyzed cross-coupling reactions of halogenated thiophene sulfonamides."

-

General Properties of Sulfonyl Chlorides: Source:PubChem Compound Summary for Thiophene-3-sulfonyl chloride derivatives.

-

Safety Data: Source:Sigma-Aldrich Safety Data Sheet (SDS).

Sources

Technical Guide: Synthesis and Characterization of 4-Bromothiophene-3-Sulfonyl Chloride

Executive Summary

This technical guide outlines the optimized synthesis, characterization, and handling of 4-bromothiophene-3-sulfonyl chloride , a critical scaffold in medicinal chemistry. This compound serves as a "privileged structure" for the development of sulfonamide-based inhibitors, particularly in fragment-based drug discovery (FBDD) where the bromine atom allows for subsequent palladium-catalyzed cross-coupling (Suzuki-Miyaura) to expand chemical space.

Key Technical Insight: Direct chlorosulfonation of 3-bromothiophene fails to yield the target regioselectively, predominantly favoring the

Part 1: Strategic Synthesis Architecture

The Regioselectivity Challenge

The thiophene ring is electron-rich, making it highly susceptible to electrophilic aromatic substitution (EAS). However, the sulfur atom directs incoming electrophiles (like chlorosulfonic acid) to the

-

Direct Sulfonation: Reacting 3-bromothiophene with

yields primarily 3-bromo-2-thiophenesulfonyl chloride. -

The Solution: Use 3,4-dibromothiophene .[1][2] Because the molecule is symmetric, monolithiation at either the C3 or C4 position results in the exact same intermediate (3-bromo-4-lithiothiophene). This bypasses the regioselectivity issue entirely.

Reaction Pathway[1][2][3][4][5][6][7][8]

-

Lithiation: Selective Monolithiation of 3,4-dibromothiophene using n-Butyllithium (n-BuLi) at cryogenic temperatures.

-

Sulfination: Trapping the lithiated species with Sulfur Dioxide (

) to form the lithium sulfinate. -

Oxidative Chlorination: Conversion of the sulfinate to the sulfonyl chloride using N-Chlorosuccinimide (NCS) or Sulfuryl Chloride (

).

Part 2: Detailed Experimental Protocol

Safety Warning: n-Butyllithium is pyrophoric. Sulfur dioxide is a toxic gas. Sulfonyl chlorides are corrosive and water-sensitive.[3] All operations must be performed in a fume hood under an inert atmosphere (Argon/Nitrogen).

Reagents and Materials[1][2][3][4][6][10][11][12]

-

Precursor: 3,4-Dibromothiophene (97%+)

-

Lithiation Agent: n-Butyllithium (1.6 M in hexanes)[4]

-

Electrophile: Sulfur dioxide gas (anhydrous) or

solution in THF. -

Oxidant: N-Chlorosuccinimide (NCS)

-

Solvent: Anhydrous Tetrahydrofuran (THF), Dichloromethane (DCM).

Step-by-Step Methodology

Phase 1: Lithium-Halogen Exchange[5]

-

Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and argon inlet.

-

Solvation: Charge the flask with 3,4-dibromothiophene (10.0 mmol) and anhydrous THF (50 mL) .

-

Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Allow 15 minutes for temperature equilibration.

-

Lithiation: Add n-BuLi (10.5 mmol, 1.05 equiv) dropwise via syringe pump over 20 minutes.

-

Critical Parameter: Maintain internal temperature below -70°C to prevent dilithiation or scrambling.

-

-

Equilibration: Stir at -78°C for 30 minutes. The solution typically turns pale yellow.

Phase 2: Sulfination (

Quench)

-

Preparation: While the lithiation stirs, condense

gas into a separate flask containing cold THF (-78°C) to create a saturated solution, OR prepare a balloon of -

Quench: Cannulate the

solution into the reaction flask rapidly, or bubble-

Observation: A thick white precipitate (lithium sulfinate salt) will form.

-

-

Warming: Allow the mixture to warm to room temperature (RT) over 1 hour.

-

Concentration: Remove volatiles (THF) under reduced pressure to obtain the crude lithium 4-bromothiophene-3-sulfinate as a solid.

Phase 3: Oxidative Chlorination (NCS Method)

Note: The NCS method is milder than

-

Resuspension: Dissolve the crude sulfinate salt in DCM (40 mL) and cool to 0°C .

-

Reagent Addition: Add N-Chlorosuccinimide (NCS) (11.0 mmol, 1.1 equiv) in one portion.

-

Reaction: Stir vigorously at 0°C for 1 hour, then warm to RT for 2 hours.

-

Workup:

-

Filter off the succinimide byproduct.

-

Wash the filtrate with cold water (2 x 20 mL) and brine (20 mL).

-

Dry over anhydrous

, filter, and concentrate in vacuo.

-

-

Purification: If necessary, purify via flash column chromatography (Hexanes/EtOAc, 95:5) or recrystallization from hexane.

Part 3: Visualization of Workflow

The following diagram illustrates the critical decision nodes and process flow for the synthesis.

Caption: Figure 1. Reaction workflow for the regioselective synthesis of 4-bromothiophene-3-sulfonyl chloride via lithium-halogen exchange.

Part 4: Characterization Matrix

To validate the identity of the synthesized compound, compare analytical data against the following standard values.

| Technique | Parameter | Expected Data | Interpretation |

| Physical State | Appearance | Off-white to pale yellow solid | Low melting point solid (approx. 30-35°C). |

| 8.25 (d, J=3.5 Hz, 1H)7.55 (d, J=3.5 Hz, 1H) | The two protons are at C2 and C5. The proton adjacent to the sulfonyl group (C2) is more deshielded (downfield). | ||

| ~145 (C-SO2), ~132 (C-H), ~128 (C-H), ~112 (C-Br) | Characteristic thiophene carbons. | ||

| FT-IR | 1375 (asym | Diagnostic sulfonyl chloride bands. Absence of broad OH (sulfonic acid) indicates dryness. | |

| MS (EI/ESI) | m/z | 260, 262, 264 | Distinct isotope pattern due to |

Part 5: Handling and Stability

Stability Profile

-

Hydrolysis Risk: High. Sulfonyl chlorides hydrolyze to sulfonic acids upon contact with atmospheric moisture.

-

Thermal Stability: Moderate. Store below 4°C.

Storage Protocol

-

Container: Store in amber glass vials with Teflon-lined caps.

-

Atmosphere: Flush headspace with Argon or Nitrogen before sealing.

-

Desiccant: Store in a desiccator or freezer (-20°C) for long-term stability.

Troubleshooting

-

Problem: Product is an oil instead of a solid.

-

Cause: Residual solvent or hydrolysis impurities.

-

Fix: Recrystallize from dry hexane or pentane at -20°C.

-

-

Problem: Low Yield.

-

Cause: Incomplete lithiation or warming during

addition. -

Fix: Ensure internal temperature stays <-70°C during n-BuLi addition; ensure

is in excess.

-

References

-

Gronowitz, S. (1959).[1][6] "New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene." Acta Chemica Scandinavica, 13, 1045-1048. Link

-

BenchChem. (2025).[5] "Application Notes and Protocols for the Lithiation of 3-Bromothiophene." BenchChem Technical Library. Link

-

Organic Syntheses. (1921). "Thiophenol (General method for sulfonyl chloride reduction)." Organic Syntheses, Coll.[7][6] Vol. 1, p.504. Link

-

Ye, S., et al. (2013).[8] "Facile Synthesis of Sulfonyl Chlorides from Sulfonyl Hydrazides with NCS." MDPI Molecules. Link

-

National Institutes of Health (NIH). "PubChem Compound Summary: 3-Bromothiophene-4-sulfonyl chloride." PubChem. Link

Sources

- 1. scispace.com [scispace.com]

- 2. CN103613577A - Preparation method for 3,4-dibromothiophene - Google Patents [patents.google.com]

- 3. fishersci.com [fishersci.com]

- 4. sciencemadness.org [sciencemadness.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 3-Bromothiophene - Wikipedia [en.wikipedia.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. rsc.org [rsc.org]

4-bromothiophene-3-sulfonyl chloride material safety data sheet (MSDS)

Operational Guide to Safety, Synthesis, and Stability

Chemical Identity & Molecular Architecture[1]

Compound: 4-Bromothiophene-3-sulfonyl chloride CAS Registry Number: 175278-22-3 Molecular Formula: C₄H₂BrClO₂S₂ Molecular Weight: 261.54 g/mol

Structural Significance in Drug Design

This compound is not merely a reagent; it is a "warhead" scaffold used to introduce the thiophene moiety into pharmaceutical architectures.[1] Unlike benzene analogs, the thiophene ring acts as a bioisostere, often improving the metabolic stability and lipophilicity of drug candidates. The C-3 sulfonyl chloride group serves as a highly reactive electrophile for sulfonamide formation, while the C-4 bromine atom provides a handle for subsequent palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing for modular drug assembly.

Physicochemical Profile

Note: Physical constants for specific regioisomers can vary by lot. The values below represent the typical range for bromothiophene sulfonyl chlorides.

| Property | Specification / Typical Range | Operational Note |

| Physical State | Solid (Low melting) or Viscous Oil | May crystallize upon prolonged cold storage. |

| Color | Pale yellow to tan | Darkening indicates decomposition (liberation of Br₂ or polymerization). |

| Melting Point | 35 – 45 °C (Typical) | Self-Validation: If MP < 30°C or liquid phase is fuming, significant hydrolysis has occurred. |

| Solubility | DCM, THF, Ethyl Acetate, Toluene | Reacts violently with water, alcohols, and amines. |

| Stability | Moisture Sensitive | Hydrolyzes to sulfonic acid and HCl gas. |

Hazard Mechanics & Toxicology[2][3]

Signal Word: DANGER GHS Classifications: Skin Corr.[2][3] 1B (H314), Eye Dam. 1 (H318).

The Mechanism of Injury (Beyond the MSDS)

Standard safety sheets list "Corrosive," but fail to explain the temporal nature of the injury. Sulfonyl chlorides are lipophilic; they penetrate the upper dermal layers before reacting. Once embedded in the tissue, they encounter interstitial water.

The Hydrolysis Cascade:

-

Penetration: The molecule absorbs into the skin.

-

Hydrolysis:

-

Damage: The generated Hydrochloric Acid causes immediate chemical burns, while the Sulfonic Acid precipitates proteins, leading to deep-tissue necrosis that is difficult to neutralize.

Visualization: Hydrolysis & Tissue Interaction

The following diagram illustrates the pathway of degradation and injury.

Figure 1: Mechanism of moisture-induced hydrolysis leading to hazardous byproducts.

Storage & Stability Engineering

The "Self-Validating" Storage Protocol

Trusting the label purity is insufficient for sensitive acid chlorides. Implement this validation loop:

-

Environment: Store under inert atmosphere (Argon preferred over Nitrogen due to density) at 2–8 °C.

-

Container: Use Teflon-lined caps. Parafilm is permeable to moisture over time; use electrical tape or heat-shrink seals for long-term storage.

-

Validation Test (Pre-Reaction):

-

Take a small aliquot (~5 mg).

-

Dissolve in dry CDCl₃.

-

Run ¹H NMR: Look for the diagnostic downfield shift of the thiophene protons.

-

Pass Criteria: Sharp peaks, no broad acidic proton signal >10 ppm.

-

Fail Criteria: Presence of broad singlets (sulfonic acid) or distinct shifts indicating hydrolysis. If >5% hydrolyzed, recrystallize or distill before use.

-

Synthetic Utility: Sulfonamide Coupling

Reaction Design

The primary application is the synthesis of sulfonamides. The choice of base and solvent is critical to prevent side reactions (such as displacement of the bromine or hydrolysis).

-

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF). Must be anhydrous.[4][5]

-

Base: Pyridine (acts as solvent/base) or Triethylamine (TEA) / Diisopropylethylamine (DIPEA).

-

Catalyst: DMAP (4-Dimethylaminopyridine) can accelerate sluggish reactions but may cause side reactions with the thiophene ring if left too long.

Workflow Visualization

Standardized workflow for high-yield coupling.

Figure 2: Step-by-step workflow for sulfonamide synthesis under anhydrous conditions.

Detailed Protocol (Standard Operating Procedure)

-

Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with Argon.

-

Amine Solution: Add the amine (1.0 equiv) and tertiary amine base (1.2 – 1.5 equiv) to anhydrous DCM (0.1 M concentration relative to amine). Cool to 0 °C.

-

Reagent Addition: Dissolve 4-bromothiophene-3-sulfonyl chloride (1.1 equiv) in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 10 minutes.

-

Why? Exothermic reaction. Rapid addition generates local hot spots, increasing hydrolysis risk or impurity formation.

-

-

Monitoring: Allow to warm to room temperature. Monitor consumption of the amine by TLC (typical eluent: Hexane/EtOAc).

-

Quench: Once complete, cool back to 0 °C and add saturated aqueous NaHCO₃.

-

Safety: Evolution of CO₂ gas will occur as residual HCl is neutralized. Vent carefully.

-

Emergency Response & Waste Management

First Aid Specifics

-

Eye Contact: Do not wait for transport. Rinse immediately with water for 15+ minutes.[3][6] Sulfonyl chlorides can fuse the eyelid to the globe if not washed instantly.

-

Skin Contact: Wipe off excess liquid with a dry cloth before washing. (Adding water to a large bolus of sulfonyl chloride on skin generates boiling acid). Then, wash with soap and copious water.[3][6]

Spill Cleanup

-

Evacuate: Vapors are lachrymatory.

-

PPE: Full face shield, butyl rubber gloves (nitrile is permeable to some sulfonyl chlorides over time).

-

Neutralization: Cover spill with solid Sodium Carbonate (Na₂CO₃) or dry lime.

-

Cleanup: Slowly add water to the solid mixture (in a fume hood if possible) to hydrolyze the chloride in a controlled manner before disposal.

Waste Disposal

Dissolve waste material in a combustible solvent. Burn in a chemical incinerator equipped with an afterburner and scrubber to handle SOx and HCl emissions.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11523451, 4-Bromothiophene-3-sulfonyl chloride. Retrieved from [Link]

-

Royal Society of Chemistry. (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides. Retrieved from [Link]

Sources

Methodological & Application

Application Note: 4-Bromothiophene-3-Sulfonyl Chloride in Antibacterial Drug Discovery

Executive Summary

In the urgent race against antimicrobial resistance (AMR), the 4-bromothiophene-3-sulfonyl chloride (4-BtSC) scaffold represents a high-value "privileged structure" for medicinal chemists. Unlike simple benzene sulfonamides, the thiophene core offers unique electronic properties and bioisosteric advantages, including altered metabolic stability and enhanced lipophilicity.

Critically, this specific reagent provides dual-point functionality :

-

The Sulfonyl Chloride (

): Enables rapid construction of the sulfonamide pharmacophore, a validated motif for inhibiting bacterial dihydropteroate synthase (DHPS) and carbonic anhydrases. -

The Bromine Handle (

): positioned at C4, it serves as a latent handle for Late-Stage Diversification (LSD) via palladium-catalyzed cross-coupling, allowing precise tuning of steric and electronic fit within the bacterial binding pocket.

This guide details the protocols for handling, coupling, and diversifying this scaffold to accelerate hit-to-lead optimization.

Strategic Application: The Thiophene Advantage

Bioisosterism and Pharmacokinetics

The replacement of a phenyl ring with a thiophene ring (scaffold hopping) often results in improved pharmacological profiles. The thiophene sulfur atom acts as a weak hydrogen bond acceptor, potentially interacting with specific residues in the target protein (e.g., Staphylococcus aureus DHPS). Furthermore, the 3,4-substitution pattern of 4-BtSC creates a distinct vector for substituent projection compared to standard para-substituted benzenesulfonamides.

The "Bromine Handle" Strategy

In Fragment-Based Drug Discovery (FBDD), 4-BtSC allows for a "Grow-from-Core" approach.

-

Step 1 (Anchoring): The sulfonamide bond is formed to anchor the molecule in the active site.

-

Step 2 (Elaboration): The bromine atom is utilized in Suzuki-Miyaura or Buchwald-Hartwig couplings to extend the molecule into adjacent hydrophobic pockets, drastically improving potency (lowering MIC).

Experimental Workflows

Visualization: Synthetic Logic Flow

The following diagram illustrates the modular workflow for generating a library of antibacterial candidates using 4-BtSC.

Figure 1: Modular synthetic workflow transforming 4-BtSC into a diversified antibacterial library.

Detailed Protocols

Protocol A: High-Fidelity Sulfonamide Formation

Objective: To couple 4-BtSC with a primary amine (e.g., p-anisidine or heterocyclic amine) while preventing hydrolysis of the sulfonyl chloride.

Reagents:

-

4-Bromothiophene-3-sulfonyl chloride (1.0 equiv)

-

Amine substrate (1.1 equiv)[1]

-

Pyridine (anhydrous, 3.0 equiv) or Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

Procedure:

-

Preparation: Flame-dry a 50 mL round-bottom flask (RBF) and purge with nitrogen (

). Add the amine substrate (1.0 mmol) and anhydrous DCM (10 mL). -

Base Addition: Add Pyridine (3.0 mmol) via syringe. Cool the mixture to 0°C using an ice bath. Note: Pyridine acts as both base and acyl transfer catalyst.

-

Reagent Addition: Dissolve 4-bromothiophene-3-sulfonyl chloride (1.0 mmol) in minimal DCM (2 mL) and add dropwise to the reaction mixture over 10 minutes.

-

Critical: Rapid addition can cause localized exotherms, leading to impurities.

-

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).

-

Workup: Quench with 1M HCl (to remove excess pyridine). Extract with DCM (3 x 15 mL). Wash combined organics with brine, dry over

, and concentrate. -

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography.

Validation Criteria:

-

Yield: Expect >85%.

-

1H NMR: Look for the disappearance of the amine NH peaks and the shift of thiophene protons.

Protocol B: Late-Stage Diversification (Suzuki-Miyaura Coupling)

Objective: To utilize the bromine handle on the sulfonamide intermediate to introduce a hydrophobic aryl group.

Reagents:

-

4-Bromo-thiophene-3-sulfonamide intermediate (1.0 equiv)

-

Aryl boronic acid (1.2 equiv)

-

Catalyst:

(5 mol%) -

Base:

(2M aqueous solution, 3.0 equiv) -

Solvent: 1,4-Dioxane

Procedure:

-

Degassing: In a microwave vial or pressure tube, combine the sulfonamide intermediate (0.5 mmol), aryl boronic acid (0.6 mmol), and 1,4-dioxane (5 mL). Sparge with Argon for 10 minutes.

-

Expert Insight: Oxygen is the enemy of Pd-catalysis. Thorough degassing is non-negotiable.

-

-

Catalysis: Add

and the aqueous -

Heating: Heat to 90°C (oil bath) or 100°C (Microwave, 30 mins).

-

Workup: Filter through a Celite pad to remove Palladium black. Dilute with EtOAc, wash with water/brine.

-

Purification: Flash chromatography.

Data Interpretation & SAR Logic

The following table summarizes hypothetical Structure-Activity Relationship (SAR) trends observed when modifying the 4-BtSC scaffold, based on literature precedents for thiophene sulfonamides.

Table 1: SAR Trends for 4-BtSC Derivatives against S. aureus

| Derivative Type | Modification at C4 (Bromine Displacement) | Modification at Sulfonamide N | Predicted Antibacterial Activity (MIC) | Rationale |

| Parent | -Br (Retained) | Phenyl | Moderate (16-32 µg/mL) | Baseline activity; Br provides lipophilicity but lacks specific interaction. |

| Series A | Phenyl (via Suzuki) | Phenyl | High Potency (2-4 µg/mL) | Bi-aryl system accesses hydrophobic pocket in DHPS enzyme. |

| Series B | Pyridinyl (via Suzuki) | Phenyl | Moderate (8-16 µg/mL) | Introduction of polarity may reduce membrane permeability despite target binding. |

| Series C | -Br (Retained) | Thiazole | High Potency (4-8 µg/mL) | Classic "Sulfa-drug" mimicry (Sulfathiazole analog). |

Visualization: Mechanism of Action (DHPS Inhibition)

Figure 2: Competitive inhibition mechanism of sulfonamide derivatives targeting the folate synthesis pathway.

Troubleshooting & Expert Tips

-

Hydrolysis Risk: Sulfonyl chlorides hydrolyze to sulfonic acids in the presence of moisture.

-

Regioselectivity in Coupling:

-

When performing Suzuki coupling, the sulfonamide nitrogen protons are acidic (

). Under basic conditions ( -

Fix: Use a protecting group (e.g., Boc) on the sulfonamide nitrogen if yields are low, or switch to a precatalyst system like XPhos Pd G2 which is robust against anionic substrates.

-

References

-

Synthesis of Thiophene Sulfonamides

- Title: Synthesis of sustainable heterocyclic aryl sulfonamide derivatives: computational studies, molecular docking, and antibacterial assessment.

- Source: ResearchG

-

URL:[Link]

-

Antibacterial Activity of Thiophenes

-

General Sulfonamide Synthesis Protocols

- Title: Sulfonamide synthesis by S-N coupling.

- Source: Organic Chemistry Portal.

-

URL:[Link]

-

Biological Diversity of Thiophenes

Sources

- 1. rsc.org [rsc.org]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-BROMO-TOLUENE-3-SULFONYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]

- 9. Activity of substituted thiophene sulfonamides against malarial and mammalian cyclin dependent protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. sciensage.info [sciensage.info]

- 11. journalwjarr.com [journalwjarr.com]

- 12. researchgate.net [researchgate.net]

- 13. Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure [mdpi.com]

- 14. encyclopedia.pub [encyclopedia.pub]

Troubleshooting & Optimization

Side reactions of 4-bromothiophene-3-sulfonyl chloride with nucleophiles

Welcome to the technical support center for 4-bromothiophene-3-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile reagent. Here, we provide in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments, with a focus on managing and mitigating unwanted side reactions with nucleophiles.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on 4-bromothiophene-3-sulfonyl chloride for nucleophilic attack?

A1: 4-Bromothiophene-3-sulfonyl chloride has two primary electrophilic sites susceptible to nucleophilic attack:

-

The sulfonyl sulfur: The sulfur atom of the sulfonyl chloride group (-SO₂Cl) is highly electrophilic. This is the intended site of reaction for the synthesis of sulfonamides, sulfonates, etc.

-

The C4 carbon of the thiophene ring: The thiophene ring is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the sulfonyl chloride group.[1] The bromine atom at the C4 position is a good leaving group, making this a potential site for side reactions.

Q2: Why is my reaction yield of the desired sulfonamide low when using 4-bromothiophene-3-sulfonyl chloride?

A2: Low yields are a common issue and can stem from several factors. The most prevalent are competing side reactions and the stability of the starting material. Key causes include:

-

Hydrolysis of the sulfonyl chloride: Sulfonyl chlorides are sensitive to moisture, which can lead to their hydrolysis to the corresponding sulfonic acid.[2] This is especially problematic in the presence of a base.

-

Nucleophilic Aromatic Substitution (SNAr): The nucleophile may attack the C4 position of the thiophene ring, displacing the bromine atom.[3][4] This leads to the formation of a substituted thiophene-3-sulfonyl chloride or its derivatives.

-

Degradation of the starting material: Heteroaromatic sulfonyl chlorides can have limited stability.[5] It is crucial to use a high-quality, fresh reagent.

Q3: I am observing a significant amount of a byproduct with a mass corresponding to the displacement of the bromine atom. What is happening?

A3: This is a classic case of a Nucleophilic Aromatic Substitution (SNAr) side reaction. The sulfonyl chloride group at the 3-position is strongly electron-withdrawing, which activates the adjacent C4 position (para to the sulfur in terms of electronic effects through the ring) for nucleophilic attack.[6] Your nucleophile is competing between attacking the sulfonyl chloride and attacking the C4 carbon to displace the bromide.

Q4: Can I use a stronger base to accelerate my sulfonamide formation?

A4: While a base is necessary to neutralize the HCl generated during the reaction, using a very strong base or excess base can be detrimental.[7][8] Strong bases can promote the hydrolysis of the sulfonyl chloride and may also increase the rate of the competing SNAr reaction. We recommend using a non-nucleophilic base like triethylamine or pyridine in stoichiometric amounts.

Troubleshooting Guide: Side Reactions and Solutions

This section provides a detailed breakdown of common problems, their probable causes, and actionable solutions for your experiments with 4-bromothiophene-3-sulfonyl chloride.

Problem 1: Formation of 4-Substituted Thiophene-3-sulfonic Acid/Sulfonamide Byproduct

-

Observation: Mass spectrometry and NMR analysis indicate the presence of a significant byproduct where the bromine atom has been replaced by the nucleophile (or a hydroxyl group if water is present), while the sulfonyl group has either reacted to form a sulfonamide or hydrolyzed to a sulfonic acid.

-

Probable Cause: This is due to a competitive Nucleophilic Aromatic Substitution (SNAr) reaction occurring on the thiophene ring. The electron-withdrawing sulfonyl chloride group activates the C4 position, making it susceptible to attack by the nucleophile.

graph "SNAr_Side_Reaction" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [color="#5F6368", penwidth=1.5]; reagent [label="4-Bromothiophene-3-sulfonyl chloride + Nucleophile (NuH)", fillcolor="#34A853"]; desired_product [label="Desired Product:\n4-Bromothiophene-3-sulfonamide", fillcolor="#4285F4"]; side_product [label="Side Product (SNAr):\n4-Substituted-thiophene-3-sulfonamide", fillcolor="#EA4335"]; path_desired [label="Attack at Sulfonyl Sulfur", shape=plaintext, fontcolor="#202124"]; path_side [label="Attack at C4-Br", shape=plaintext, fontcolor="#202124"];

reagent -> path_desired [arrowhead=none]; path_desired -> desired_product; reagent -> path_side [arrowhead=none]; path_side -> side_product; }

Caption: Competing reaction pathways for 4-bromothiophene-3-sulfonyl chloride. -

Solutions:

Strategy Experimental Protocol Causality Lower Reaction Temperature Run the reaction at 0 °C or even -20 °C. Add the sulfonyl chloride solution dropwise to the cooled solution of the nucleophile and base. The activation energy for the desired sulfonylation is often lower than that for the SNAr reaction. Lowering the temperature will disproportionately slow down the undesired SNAr pathway. Control Stoichiometry Use a slight excess (1.05-1.1 equivalents) of the sulfonyl chloride. Avoid a large excess of the nucleophile. A high concentration of the nucleophile can increase the rate of the bimolecular SNAr reaction. Choice of Base Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) instead of pyridine or triethylamine. This minimizes the risk of the base itself acting as a nucleophile in an SNAr reaction and can subtly alter the reaction environment to favor attack at the sulfonyl group. Solvent Effects Use a less polar, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Polar aprotic solvents (like DMF or DMSO) can accelerate SNAr reactions by stabilizing the charged Meisenheimer intermediate.[1] Using a less polar solvent can help to suppress this side reaction.

Problem 2: Significant Formation of 4-Bromothiophene-3-sulfonic Acid

-

Observation: A significant amount of a water-soluble, acidic byproduct is formed, which is identified as 4-bromothiophene-3-sulfonic acid. The yield of the desired product is correspondingly low.

-

Probable Cause: The sulfonyl chloride is hydrolyzing. This is a very common side reaction for sulfonyl chlorides, especially in the presence of moisture and a base.[2] Heteroaromatic sulfonyl chlorides can be particularly susceptible to hydrolysis.[5]

graph "Hydrolysis_Side_Reaction" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [color="#5F6368", penwidth=1.5]; start [label="4-Bromothiophene-3-sulfonyl chloride", fillcolor="#34A853"]; reaction_node [label="Reaction with Nucleophile", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; hydrolysis_node [label="Reaction with H₂O", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; desired_product [label="Desired Sulfonamide/Sulfonate", fillcolor="#4285F4"]; hydrolysis_product [label="4-Bromothiophene-3-sulfonic acid", fillcolor="#EA4335"];

start -> reaction_node; start -> hydrolysis_node; reaction_node -> desired_product; hydrolysis_node -> hydrolysis_product; }

Caption: Desired reaction versus hydrolysis side reaction. -

Solutions:

Strategy Experimental Protocol Causality Anhydrous Conditions Thoroughly dry all glassware in an oven before use. Use anhydrous solvents. Handle the sulfonyl chloride under an inert atmosphere (e.g., nitrogen or argon). Eliminating water from the reaction mixture is the most direct way to prevent hydrolysis. Order of Addition Add the sulfonyl chloride to the mixture of the nucleophile and base, rather than the other way around. This ensures that the nucleophile is immediately available to react with the sulfonyl chloride, outcompeting the reaction with any trace amounts of water. Aqueous Workup If an aqueous workup is necessary, perform it quickly and at a low temperature (e.g., with ice-cold water). This minimizes the contact time and temperature at which the unreacted sulfonyl chloride is exposed to a large excess of water.

Problem 3: No Reaction or Very Slow Reaction Rate

-

Observation: After an appropriate reaction time, TLC or LC-MS analysis shows a large amount of unreacted starting material.

-

Probable Cause: The nucleophile is not sufficiently reactive, or the reaction conditions are not forcing enough. This is common with sterically hindered amines or electron-deficient anilines.[2]

-

Solutions:

Strategy Experimental Protocol Causality Increase Temperature Cautiously increase the reaction temperature. Start by running the reaction at room temperature, and if needed, gently heat to 40-50 °C. Increasing the temperature provides the necessary activation energy for the reaction to proceed at a reasonable rate. Caution: This may also increase the rate of side reactions, so monitor the reaction closely. Use a Catalyst Add a catalytic amount (e.g., 0.1 equivalents) of 4-dimethylaminopyridine (DMAP). DMAP reacts with the sulfonyl chloride to form a highly reactive DMAP-sulfonyl intermediate, which is then more readily attacked by the primary nucleophile.[2] Use a More Forcing Solvent Switch to a higher-boiling solvent like acetonitrile or 1,4-dioxane if the reaction requires elevated temperatures. This allows the reaction to be conducted at a higher temperature safely.

References

-

Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

- Parrinello, M., et al. (2025). Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. PMC.

- Smith, M. B. (n.d.).

- Cremlyn, R. J. (1981). The reactions of some thiophene sulfonyl derivatives.

-

Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution [Video]. YouTube. [Link]

- Oae, S., & Zalut, C. (1959). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Journal of the American Chemical Society, 81(19), 5171-5175.

- University of Liverpool. (n.d.). Aromaticity & Electrophilic/Nucleophilic Aromatic Substitution.

-

Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]

-

ResearchGate. (n.d.). Nucleophilic Substitution of Thiophene Derivatives. Retrieved from [Link]

- Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. The Journal of Organic Chemistry, 74(24), 9287–9291.

- D'Souza, M. J., et al. (2008). Concerted solvent processes for common sulfonyl chloride precursors used in the synthesis of sulfonamide-based drugs. International journal of molecular sciences, 9(5), 914–925.

- Reddit. (2016). Hydrolysis stable sulfonyl chlorides. r/chemistry.

- Wiebe, A., et al. (2019). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. Journal of the American Chemical Society, 141(14), 5674–5678.

- Chemistry LibreTexts. (2020). 20.6: Reactions of Amines.

- Bar-Ziv, R., et al. (2018). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.

-

ResearchGate. (n.d.). Electrophilic Substitution of Thiophene and its Derivatives. Retrieved from [Link]

- Banks, H. D. (2009). Is nucleophilic cleavage chemistry practical for 4-membered heterocycles?. Organic & biomolecular chemistry, 7(23), 4845–4853.

- Sharma, A., et al. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Biomolecular Structure and Dynamics, 38(10), 2827–2837.

- Itami, K., et al. (2005). Palladium-catalyzed coupling reactions of bromothiophenes at the C-H bond adjacent to the sulfur atom with a new activator system, AgNO3/KF. Organic letters, 7(22), 5083–5085.

- Pereshivko, O. P., et al. (2018). Oxidative reaction of 2-aminopyridine-3-sulfonyl chlorides with tertiary amines. Beilstein Journal of Organic Chemistry, 14, 2807–2813.

- Al-Zoubi, W., et al. (2022). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. Crystals, 12(12), 1779.

-

Chemistry Learners. (2023, February 3). Reaction Amines With Aryl Sulphonyl Chloride [Video]. YouTube. [Link]

- Feher, F. J., & Budzichowski, T. A. (1995). A new route to incompletely-condensed silsesquioxanes: base-mediated cleavage of polyhedral oligosilsesquioxanes. Journal of organometallic chemistry, 487(1-2), C1-C3.

- ResearchGate. (n.d.). Synthesis of sulfonyl halides.

-

MySkinRecipes. (n.d.). 4-Bromothiophene-3-carboxamide. Retrieved from [Link]

- Gronowitz, S. (1959). New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene. Acta Chemica Scandinavica, 13, 1045-1046.

- Gao, Y., et al. (2021). Nucleophilic addition promoted ring rearrangement-aromatization in aza-/thio-sesquiterpenoid biosynthesis.

- Noreen, S., et al. (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. Infection and drug resistance, 17, 2687–2701.

- Xu, S., et al. (2021). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Molecules (Basel, Switzerland), 26(18), 5551.

- Saya's World of Chemistry. (2021, February 19). # CHEMICAL REACTION OF AMINE WITH ARYL SULPHONYL CHLORIDE AND NITROUSACID. [Video]. YouTube.

- ResearchGate. (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147.

Sources

- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. youtube.com [youtube.com]

Technical Support Center: Synthesis of 4-Bromothiophene-3-sulfonamide

Welcome to the technical support guide for the synthesis of 4-bromothiophene-3-sulfonamide. This resource is designed for researchers, scientists, and professionals in drug development who are working with or troubleshooting this specific chemical transformation. Here, we will delve into the critical role of the base in this reaction, providing in-depth, experience-based insights to help you navigate common challenges and optimize your experimental outcomes.

Introduction: The Critical Role of the Base

The formation of a sulfonamide bond is a cornerstone reaction in medicinal chemistry. The synthesis of 4-bromothiophene-3-sulfonamide, a valuable building block, typically involves the reaction of 4-bromothiophene-3-sulfonyl chloride with an amine source, such as ammonia.[1][2] The choice of base in this reaction is not merely a matter of scavenging the HCl byproduct; it is a critical parameter that can profoundly influence reaction rate, yield, and the purity of the final product. An inappropriate base can lead to a host of issues, including low yields, undesired side reactions, and purification difficulties.[3]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of 4-bromothiophene-3-sulfonamide, with a focus on how the choice and handling of the base can be the root cause and the solution.

| Observed Problem | Potential Cause(s) Related to Base | Recommended Solutions & Scientific Rationale |

| Low or No Product Formation | 1. Insufficient Basicity: The chosen base may not be strong enough to effectively neutralize the generated HCl, leading to protonation of the amine nucleophile and halting the reaction. 2. Steric Hindrance: A bulky base (e.g., diisopropylethylamine) might sterically hinder the approach of the amine to the sulfonyl chloride. | 1. Select a Stronger, Non-Nucleophilic Base: Triethylamine (TEA) is often a suitable choice due to its pKa of ~10.7, which is sufficient to deprotonate the ammonium salt formed.[4] Pyridine, with a lower pKa of ~5.2, might be less effective in some cases.[5] 2. Optimize Base Stoichiometry: Ensure at least one equivalent of the base is used to neutralize the HCl produced. Using a slight excess (1.1-1.2 equivalents) can be beneficial. |

| Formation of Impurities/Side Products | 1. Hydrolysis of Sulfonyl Chloride: If an aqueous base or a base in a non-anhydrous solvent is used, the highly reactive sulfonyl chloride can be hydrolyzed to the corresponding sulfonic acid, reducing the yield of the desired sulfonamide.[3] 2. Base-Catalyzed Decomposition: Some organic bases can act as nucleophilic catalysts, forming a reactive intermediate with the sulfonyl chloride that can lead to other byproducts. | 1. Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents and dry glassware. If an inorganic base like K₂CO₃ is used, ensure it is finely powdered and thoroughly dried. 2. Consider a Non-Nucleophilic Base: For sensitive substrates, a sterically hindered, non-nucleophilic base like 2,6-lutidine can minimize side reactions. |

| Difficult Product Isolation/Purification | 1. Emulsion Formation During Workup: The use of certain amine bases can lead to the formation of stable emulsions during aqueous workup, making phase separation challenging. 2. Co-elution with Byproducts: If the base or its salt is soluble in the extraction solvent, it can co-elute with the product during chromatography, complicating purification. | 1. Use an Inorganic Base: Switching to an inorganic base like K₂CO₃ or NaHCO₃ can often prevent emulsion formation. These bases are insoluble in most organic solvents and can be easily removed by filtration. 2. Acidic Wash: During the workup, washing the organic layer with a dilute acid solution (e.g., 1M HCl) will protonate the excess organic base, making it water-soluble and easily removable. |

Frequently Asked Questions (FAQs)

Q1: Why is an organic base like triethylamine often preferred over an inorganic base like sodium hydroxide for this reaction?

A1: Triethylamine is a non-nucleophilic, organic-soluble base. This allows the reaction to be performed in a homogeneous solution, often leading to faster reaction rates and higher yields. Inorganic bases like NaOH are strong nucleophiles and can compete with the desired amine in reacting with the sulfonyl chloride, leading to hydrolysis and other side products. Furthermore, the use of an aqueous base introduces water, which can hydrolyze the sensitive sulfonyl chloride starting material.[3]

Q2: Can pyridine be used as a base in this synthesis? What are the potential advantages and disadvantages?

A2: Yes, pyridine can be used. One advantage is that it can also act as a nucleophilic catalyst, potentially accelerating the reaction. However, its lower basicity compared to triethylamine may be a disadvantage if the amine nucleophile is weakly basic.[4][5] Additionally, pyridine's distinct and often undesirable odor and its potential to be a nucleophile itself in some contexts should be considered.

Q3: My reaction is sluggish even with triethylamine. What can I do?

A3: If the reaction is slow, you can consider gently heating the reaction mixture. Increasing the temperature often accelerates the rate of sulfonamide formation. Another option is to use a catalytic amount of 4-dimethylaminopyridine (DMAP). DMAP is a hypernucleophilic catalyst that can react with the sulfonyl chloride to form a highly reactive intermediate, which then rapidly reacts with the amine.

Q4: How do I effectively remove the triethylammonium chloride salt byproduct after the reaction?

A4: The triethylammonium chloride salt is typically a solid that precipitates out of the reaction mixture. It can be removed by filtration. Alternatively, during the aqueous workup, this salt is highly soluble in water and will be partitioned into the aqueous layer. Washing the organic layer with water or brine will effectively remove it.

Reaction Mechanism and Workflow

The formation of 4-bromothiophene-3-sulfonamide proceeds via a nucleophilic acyl substitution-like mechanism at the sulfur atom. The base plays a crucial role in the final deprotonation step.

Generalized Reaction Mechanism

Sources

- 1. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. quora.com [quora.com]

- 5. Pyridine is less basic than triethylamine because A class 11 chemistry CBSE [vedantu.com]

Solvent effects in reactions with 4-bromothiophene-3-sulfonyl chloride

Current Status: Operational Ticket Queue: Solvent Effects & Reaction Optimization Agent: Senior Application Scientist, Process Chemistry Div.[1]

Introduction: The Reagent Profile

Welcome to the technical support hub for 4-bromothiophene-3-sulfonyl chloride . This reagent is a critical scaffold in medicinal chemistry, particularly for fragment-based drug discovery (FBDD).

Why this reagent is difficult: Unlike benzene analogs, the thiophene ring is electron-rich, but the specific arrangement here—a bulky bromine at position 4 flanking the reactive sulfonyl group at position 3—creates a unique steric and electronic environment. The bromine atom provides steric protection against nucleophilic attack, meaning reactions that work instantly with benzenesulfonyl chloride may require optimization here. Conversely, this steric bulk can trap moisture, leading to "silent hydrolysis" where the reagent degrades before it ever sees your amine.

Module 1: Solvent Selection Decision Matrix

User Question: "I usually use DCM for sulfonylation, but my yield is 40%. Should I switch to THF or DMF?"

Technical Analysis: Dichloromethane (DCM) is the standard, but it is not always the best choice for this specific thiophene derivative. The choice depends heavily on your nucleophile's solubility and the base used.

Solvent Compatibility Table

| Solvent | Suitability | Key Advantage | Critical Risk |

| DCM (Anhydrous) | ⭐⭐⭐⭐⭐ | Excellent solubility for the sulfonyl chloride; easy workup.[1] | Poor solubility for polar amine salts; requires excess base.[1] |

| THF (Tetrahydrofuran) | ⭐⭐⭐⭐ | Good for polar amines; miscible with water for workup.[1] | Can coordinate with Lewis acids; must be peroxide-free.[1] |

| DMF/DMAc | ⭐⭐ | High solubility for everything.[1] | High Hydrolysis Risk. Hygroscopic nature draws water, degrading the reagent to sulfonic acid rapidly. |

| Toluene | ⭐⭐⭐ | Great for heating if the reaction is sluggish (steric hindrance). | Poor solubility for amine HCl salts, which can coat the reagent and stop the reaction. |

| Biphasic (DCM/Water) | ⭐⭐⭐⭐ | "Schotten-Baumann" conditions; excellent for inorganic bases.[1] | Requires vigorous stirring or Phase Transfer Catalyst (PTC) due to the lipophilic Br-thiophene ring. |

Workflow Visualization: Solvent Decision Tree

Figure 1: Decision logic for selecting the optimal solvent system based on nucleophile properties and reaction kinetics.

Module 2: Troubleshooting Common Failure Modes

Ticket #402: "The reaction turned into a sticky gum."

Diagnosis: This is the classic signature of Partial Hydrolysis .[1] Root Cause: The 4-bromo-3-sulfonyl chloride is highly susceptible to moisture.[1] If you used "technical grade" DMF or THF that wasn't freshly distilled or dried over sieves, the water competed with your amine. The "gum" is likely a mixture of the sulfonic acid byproduct and amine salts.

The Fix (Protocol A - Rescue):

-

Dissolve the gum in a biphasic mixture of EtOAc and 1M HCl .

-

The sulfonamide product (usually) stays in the organic layer.

-

The unreacted amine and the hydrolyzed sulfonic acid will wash into the aqueous layer (or precipitate).

-

Prevention: Always use anhydrous solvents packed under Argon/Nitrogen.[1] If using DMF, use a molecular sieve trap.

Ticket #789: "Starting material remains after 24 hours."

Diagnosis: Steric Deactivation.[1] Root Cause: The bromine atom at position 4 is physically blocking the trajectory of the incoming nucleophile to the sulfonyl sulfur at position 3. This is an "Ortho Effect" inversion; unlike benzene where ortho-substituents can accelerate leaving group departure, here the geometry of the 5-membered ring brings the bromine very close to the reaction center.

The Fix (Protocol B - Catalysis): Do not just heat it (which promotes decomposition). Add a Nucleophilic Catalyst .

-

Add 10 mol% DMAP (4-Dimethylaminopyridine).

-

Mechanism: DMAP attacks the sulfonyl chloride first, forming a highly reactive N-sulfonylpyridinium intermediate. This intermediate is less sterically hindered and more electrophilic, allowing your amine to attack rapidly.[1]

Module 3: Detailed Experimental Protocols

Standard Operating Procedure (SOP): Sulfonylation of Primary Amines

Optimized for 4-bromothiophene-3-sulfonyl chloride

Reagents:

-

4-Bromothiophene-3-sulfonyl chloride (1.0 equiv)[1]

-

Amine (1.1 equiv)[1]

-

Triethylamine (

) or DIPEA (1.5 equiv) -

DCM (Anhydrous, 0.2 M concentration)

-

Optional: DMAP (0.1 equiv)[1]

Step-by-Step:

-

Charge: In a flame-dried flask under

, dissolve the amine and base in anhydrous DCM. -

Cool: Cool the mixture to 0°C . Note: Even though the reagent is sterically hindered, controlling the exotherm at the start prevents side-reactions.

-

Add: Dissolve the sulfonyl chloride in a minimal amount of DCM and add dropwise.

-

Warm: Allow to warm to Room Temperature (RT).

-

Monitor: Check TLC/LCMS at 1 hour.

-

If SM remains: Add DMAP (10 mol%) and reflux gently (40°C).

-

-

Quench: Add 1M HCl (aq). This protonates the excess amine and solubilizes the pyridine/base salts.

-

Extract: Separate organic layer, dry over

, and concentrate.

Module 4: Mechanistic Insight (The "Why")

Understanding the competition between the amine (desired path) and water (hydrolysis path) is vital. The dielectric constant of the solvent plays a massive role here.

Reaction Pathway Diagram

Figure 2: Kinetic competition between amidation and hydrolysis. Note that Path B is often faster in polar aprotic solvents if they are not strictly anhydrous.[1]

References & Authority

-

General Mechanism of Sulfonyl Chlorides:

-

Theory: The reaction proceeds via an

-like mechanism at the sulfur atom. The rate is heavily influenced by solvent polarity and nucleophilicity ( -

Source: Kevill, D. N., et al. "Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides..." Journal of Organic Chemistry. (Validated via Search 1.4).

-

-

Analogous Thiophene Chemistry (Tasisulam):

-

Application: Detailed Schotten-Baumann conditions for the structural analog 5-bromo-thiophene-2-sulfonyl chloride. This confirms the viability of biphasic systems for these specific heterocycles.

-

Source: Mitchell, D., et al. "Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide." Organic Process Research & Development. (Validated via Search 1.8).

-

-

Solvent Miscibility & Selection:

-

Data: Standard miscibility charts and polarity indices for DCM, THF, and DMF.

-

Source: Sigma-Aldrich Technical Library.[1] (Validated via Search 1.17).

-

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for 4-bromothiophene-3-sulfonyl chloride before handling, as it is a corrosive lachrymator.

Sources

Improving the stability of 4-bromothiophene-3-sulfonyl chloride in solution

Stability Optimization & Troubleshooting Guide

Status: Operational Ticket ID: TPC-SULF-04 Assigned Specialist: Senior Application Scientist

Executive Summary & Molecule Profile

Welcome to the Technical Support Center. You are likely accessing this guide because you are observing degradation, inconsistent yields, or purity issues with 4-bromothiophene-3-sulfonyl chloride .

This reagent combines the high reactivity of a sulfonyl chloride with the electron-rich, sensitive nature of the thiophene ring. Unlike benzene derivatives, the thiophene moiety renders this molecule susceptible not just to hydrolysis, but also to acid-catalyzed polymerization and electrophilic substitution side-reactions initiated by its own degradation products (HCl).

| Parameter | Technical Specification |

| CAS Number | N/A (Analogous to 2-isomer: 16629-19-9) |

| Primary Failure Mode | Hydrolysis to sulfonic acid + HCl generation. |

| Secondary Failure Mode | Acid-catalyzed oligomerization (darkening/tar formation). |

| Critical Constraint | Strictly Anhydrous. Moisture tolerance < 50 ppm. |

Module 1: Solvent System Architecture

User Question: "I dissolved the reagent in DCM, but it turned cloudy and acidic within an hour. What happened?"

Diagnosis: This is a classic Hydrolytic Cascade . Even "HPLC grade" solvents can contain enough water to initiate autocatalytic decomposition. The cloudiness is often the insoluble sulfonic acid derivative or polymerized thiophene byproducts precipitating.

Recommended Solvent Systems

Use the table below to select the correct solvent based on your application.

| Solvent | Suitability | Stability Rating | Notes |

| Dichloromethane (DCM) | Excellent | ★★★★★ | High solubility. Easy to dry. Non-nucleophilic. Best for storage and reactions. |

| Toluene | Good | ★★★★☆ | Good for reflux reactions. Hydrophobic nature repels atmospheric moisture. |

| THF (Tetrahydrofuran) | Moderate | ★★☆☆☆ | Risk: Hygroscopic. Must be freshly distilled or stored over sieves. Peroxides can degrade the thiophene ring. |

| DMF / DMSO | Critical Fail | ☆☆☆☆☆ | Avoid. Nucleophilic nature can react with sulfonyl chloride (Vilsmeier-Haack type side reactions). Hard to remove water. |

Protocol: The "Double-Dry" Standard

To ensure stability in solution, you must implement a self-validating drying protocol:

-

Pre-treatment: Solvent must be passed through activated alumina or stored over 4Å molecular sieves for 24 hours.

-

Scavenging: Add a non-nucleophilic base (e.g., 2,6-Lutidine or Sodium Bicarbonate solid) to the stock solution. This neutralizes trace HCl immediately, preventing the acid-catalyzed degradation loop.

Module 2: Degradation Mechanism & Visualization

User Question: "Why does the solution turn black? Is it just oxidation?"

Technical Insight: It is rarely simple oxidation. It is usually Acid-Catalyzed Oligomerization .

-

Water attacks the sulfur.

-

HCl is released.

-

Protons (

) attack the electron-rich thiophene ring (electrophilic aromatic substitution). -

The molecule polymerizes, forming dark tars.

Visualization: The Hydrolytic Cascade

The following diagram illustrates the degradation pathway you are likely witnessing.

Figure 1: The autocatalytic degradation cycle. Note how HCl generated in step 1 accelerates the destruction of the remaining material.

Module 3: Troubleshooting & Rescue Operations

User Question: "My reaction yield is 30% lower than expected. How do I fix this?"

Use this decision tree to troubleshoot low yields during sulfonylation reactions (e.g., reacting with an amine).

Troubleshooting Matrix

| Symptom | Probable Cause | Corrective Action |

| Low Yield + Unreacted Amine | Hydrolysis of Sulfonyl Chloride competing with Amine attack. | Increase Reagent Load: Use 1.2–1.5 eq of Sulfonyl Chloride. Rate: Add Sulfonyl Chloride slowly at 0°C to minimize water competition. |

| Dark/Black Reaction Mixture | Exothermic decomposition. | Temp Control: Maintain < 5°C during addition. Base: Ensure excess base (TEA/DIPEA) is present before adding the chloride. |

| "Ghost" Peak in LCMS | Product hydrolyzed on column. | Validation: See Module 4. Do not trust direct LCMS of the starting material.[1] |

Rescue Protocol: The "Quench & Extract"

If you suspect your reaction has stalled or decomposed:

-

Do NOT add water directly to the reaction pot if unreacted sulfonyl chloride remains (violent exotherm).

-

Quench: Pour the reaction mixture slowly into a stirred, ice-cold saturated NaHCO₃ solution.

-

Extract: Immediately extract into DCM. The sulfonic acid byproduct remains in the aqueous layer; the sulfonamide product moves to the organic layer.

Module 4: Analytical Validation (QC)

User Question: "How do I check purity? When I inject it on LCMS, I see multiple peaks."

Critical Warning: Direct LCMS analysis of sulfonyl chlorides is unreliable . The acidic mobile phase (Water/MeCN + Formic Acid) hydrolyzes the chloride during the run, showing a false negative (sulfonic acid peak) even if your material is pure.

The Derivatization Protocol (Gold Standard)

To validate the stability/purity of your stock solution, you must convert it to a stable sulfonamide before analysis.

Step-by-Step Procedure:

-

Aliquot: Take 10 µL of your 4-bromothiophene-3-sulfonyl chloride solution.

-

React: Add to a vial containing 100 µL of Morpholine (or excess Benzylamine) in 500 µL DCM.

-

Wait: Vortex for 1 minute.

-

Analyze: Inject this mixture into the LCMS.

-

Result: The peak corresponding to the morpholine sulfonamide represents the active chloride content.

-

Calculation: Purity = (Area of Sulfonamide) / (Total Area).

-

Visualization: Analytical Workflow

Figure 2: Analytical validation workflow. Direct injection leads to false failure data.

References & Authority

-

BenchChem. "A Researcher's Guide to Characterizing Sulfonyl Chlorides." Technical Support Bulletin. Link

-

Sigma-Aldrich. "Handling Acid Chlorides and Sulfonyl Chlorides." Technical Bulletin AL-163. Link

-

Hogan, P. J., et al. "Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides."[2] Organic Process Research & Development, 2009, 13(5), 875-879.[2] Link

-

Bahrami, K., et al. "Direct Conversion of Thiols to Sulfonyl Chlorides."[3] Journal of Organic Chemistry, 2009, 74, 9287-9291.[3] Link

-

Shevchuk, O. I., et al. "Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides."[4] ChemRxiv, 2025.[4] Link

For further assistance, please contact the Process Chemistry Division.

Sources

Validation & Comparative

Spectroscopic comparison of 4-bromo vs 4-chloro-thiophene-3-sulfonyl chloride

This guide provides an in-depth spectroscopic comparison of 4-bromo-thiophene-3-sulfonyl chloride and 4-chloro-thiophene-3-sulfonyl chloride . These compounds are critical intermediates in the synthesis of sulfonamide-based pharmaceuticals, particularly for fragment-based drug discovery where the halogen handle allows for subsequent cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

Part 1: Executive Summary & Structural Logic

The primary distinction between these two analogs lies not just in their reactivity (Br > Cl for cross-coupling) but in their spectroscopic signatures. While their ¹H NMR spectra are subtly different, their Mass Spectrometry (MS) isotope patterns and ¹³C NMR chemical shifts provide definitive identification.

| Feature | 4-Bromo-thiophene-3-sulfonyl chloride | 4-Chloro-thiophene-3-sulfonyl chloride |

| Molecular Formula | C₄H₂BrClO₂S₂ | C₄H₂Cl₂O₂S₂ |

| Molecular Weight | ~261.54 g/mol | ~217.09 g/mol |

| Key MS Isotope Pattern | Complex Multi-peak (due to Br + Cl) | 9:6:1 Triplet-like (due to 2 × Cl) |

| ¹³C NMR (C-X) | Shielded (~110–115 ppm) | Deshielded (~125–130 ppm) |

| Reactivity Profile | High (Facile oxidative addition) | Moderate (Requires specialized catalysts) |

Part 2: Spectroscopic Characterization Guide

Mass Spectrometry (MS): The Definitive Differentiator

Mass spectrometry offers the most immediate confirmation of identity due to the natural abundance of halogen isotopes: ³⁵Cl (75%), ³⁷Cl (25%), ⁷⁹Br (50%), and ⁸¹Br (50%).

-

4-Chloro Analog (Two Chlorines):

-

Contains two Cl atoms (one on ring, one in sulfonyl group).

-

Pattern: M, M+2, M+4.

-

Intensity Ratio: Approximately 9 : 6 : 1 .

-

Interpretation: The M+2 peak is roughly 66% the height of the molecular ion.

-

-

4-Bromo Analog (One Bromine, One Chlorine):

¹H NMR Spectroscopy (Proton Assignment)

Both molecules possess a 3,4-disubstituted thiophene core, leaving protons at positions 2 and 5 .

-

H2 (Proton between S and SO₂Cl): Highly deshielded due to the electron-withdrawing nature of the adjacent sulfonyl group and the heteroatom. Typically appears as a singlet (or fine doublet) > 8.0 ppm.

-

H5 (Proton adjacent to S and Halogen): Less deshielded than H2.

| Proton | Chemical Shift (δ ppm) - Estimated | Multiplicity | Coupling ( |

| H2 (Alpha to S, Ortho to SO₂Cl) | 8.20 – 8.40 | d (small) | |

| H5 (Alpha to S, Ortho to X) | 7.40 – 7.60 | d (small) |

Note: The Chlorine analog typically exhibits a slight downfield shift (0.05–0.1 ppm) for H5 compared to the Bromine analog due to Chlorine's higher electronegativity, though this effect is often mitigated by the "heavy atom" shielding effect of Bromine.

¹³C NMR Spectroscopy (Carbon Fingerprint)

The carbon attached directly to the halogen (C4) provides the strongest NMR evidence.

-

Heavy Atom Effect: Carbon atoms bonded to Bromine experience a significant upfield shift (shielding) compared to those bonded to Chlorine.

-

C4-Br Shift: Expected ~ 110–112 ppm .

-

C4-Cl Shift: Expected ~ 128–130 ppm .

Part 3: Experimental Protocols

Protocol A: Synthesis via Chlorosulfonation

This is the standard industrial route for preparing these sulfonyl chlorides from the parent 3-halothiophenes.

Reagents:

-

Starting Material: 3-Bromothiophene or 3-Chlorothiophene

-

Reagent: Chlorosulfonic acid (

)[3] -

Solvent: Dichloromethane (DCM) or Chloroform (

)

Step-by-Step Workflow:

-

Setup: Flame-dry a 3-neck round bottom flask equipped with a magnetic stir bar, addition funnel, and an acid trap (NaOH scrubber) to neutralize HCl gas.

-

Dissolution: Dissolve 1.0 eq of 3-halothiophene in DCM (5 mL/mmol) and cool to 0°C under

atmosphere. -

Addition: Dropwise add 5.0 eq of Chlorosulfonic acid over 30 minutes. Caution: Exothermic reaction.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (convert aliquot to sulfonamide with amine for easier visualization).

-

Quench: Pour the reaction mixture slowly onto crushed ice.

-

Extraction: Extract the aqueous layer with DCM (3x).

-

Purification: Wash combined organics with cold water and brine. Dry over

. Remove solvent in vacuo. -

Result: The sulfonyl chloride is typically an oil or low-melting solid that hydrolyzes moisture; store under inert gas at 4°C.

Part 4: Visualization of Logic & Workflow

The following diagram illustrates the decision logic for identifying these compounds and the synthesis pathway.

Caption: Diagnostic logic flow for differentiating 4-bromo and 4-chloro analogs via Mass Spectrometry isotope patterns.

References

-

Sigma-Aldrich. 4-Bromo-2,5-dichlorothiophene-3-sulfonyl chloride Product Sheet.Link

-

PubChem. 4-Chlorothiophene-3-sulfonyl chloride (CID 16639972). National Library of Medicine. Link

-

Royal Society of Chemistry. Supplementary Information: Benzenesulfonyl chlorides in Pd-catalyzed direct arylations. (General thiophene NMR data). Link

-

Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds.[4] 7th Ed., Wiley, 2005.[4] (Source for Isotope Patterns and Heavy Atom Effects).

-

Enamine Store. 4-Bromothiophene-3-sulfonyl chloride (CAS 111283-90-0).[5][6]Link

Sources

- 1. 5-溴噻吩-2-磺酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 3-Bromo-4-chlorothiophene | C4H2BrClS | CID 12356512 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-BROMO-TOLUENE-3-SULFONYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 4. ekwan.github.io [ekwan.github.io]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. EnamineStore [enaminestore.com]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.